molecular formula C23H18FN3O4S B2990636 ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1207030-79-2

ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No. B2990636
CAS RN: 1207030-79-2
M. Wt: 451.47
InChI Key: DCJSJULZWLTKEG-UHFFFAOYSA-N
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Description

Ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a chemical compound used in scientific research. It has a molecular formula of C23H18FN3O4S, an average mass of 451.470 Da, and a monoisotopic mass of 451.100189 Da . It offers potential applications in various fields due to its unique properties and structure.

Scientific Research Applications

Synthesis and Antibacterial Applications

The compound ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate belongs to a class of molecules that have been explored for their potential in synthesizing new chemical entities with potential antimicrobial and anti-inflammatory properties. For instance, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising biological activity, including antibacterial and antifungal effects, as well as anti-inflammatory activity in certain compounds (Narayana et al., 2006).

Anticancer Activity

Another area of research involving related structures focuses on the synthesis and evaluation of anticancer agents. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and assessed for their cytotoxicity against various cancer cell lines, including breast cancer. Some compounds within this category have demonstrated significant antiproliferative potential, indicating their relevance in the development of anticancer therapeutics (Gad et al., 2020).

Heterocyclic Compound Synthesis

The chemical scaffold of this compound is also significant in the synthesis of heterocyclic compounds. Research has explored the creation of chiral building blocks for enantioselective alkaloid synthesis, utilizing similar structures for constructing complex molecules with potential pharmaceutical applications (Hirai et al., 1992).

Mechanism of Action

Biochemical Pathways

. These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

35) and predicted density (139±01 g/cm3) suggest that it may have favorable pharmacokinetic properties . These properties could impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.

properties

IUPAC Name

ethyl 4-[[2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-2-31-23(30)15-5-9-17(10-6-15)26-19(28)11-27-13-25-20-18(12-32-21(20)22(27)29)14-3-7-16(24)8-4-14/h3-10,12-13H,2,11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJSJULZWLTKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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